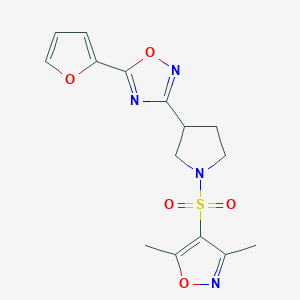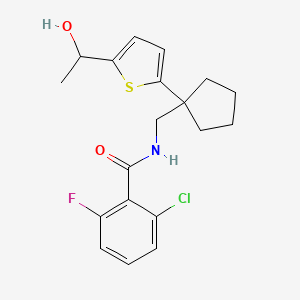![molecular formula C16H15ClN2O4S B2701581 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922111-93-1](/img/structure/B2701581.png)
3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a benzenesulfonamide moiety, a tetrahydrobenzo[f][1,4]oxazepin ring, and a chloro group . These types of compounds are often used in medicinal chemistry due to their ability to bind to a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions . For example, the synthesis of similar compounds often involves the reaction of a suitable benzene derivative with a sulfonyl chloride to form the benzenesulfonamide moiety .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the tetrahydrobenzo[f][1,4]oxazepin ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzenesulfonamide moiety might undergo substitution reactions, while the tetrahydrobenzo[f][1,4]oxazepin ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Medicinal Chemistry and Drug Development
The compound’s structural features make it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. By modifying its substituents or functional groups, scientists can optimize its pharmacological properties, including bioavailability, selectivity, and efficacy. Further studies may focus on its potential as an antimicrobial, antiviral, or anticancer agent .
Antioxidant Activity
The compound’s chemical structure suggests potential antioxidant properties. Researchers can evaluate its ability to scavenge free radicals and protect cells from oxidative damage. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, can assess its radical-scavenging capacity. Comparing it to known antioxidants (e.g., ascorbic acid) provides insights into its effectiveness .
Antibacterial and Antifungal Properties
Investigating the compound’s impact on bacterial and fungal growth is crucial. Researchers can determine its minimum inhibitory concentration (MIC) against specific pathogens, such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. These studies contribute to understanding its potential as an antimicrobial agent .
Computational Chemistry and Molecular Docking
Using computational methods, scientists can predict the compound’s binding affinity to specific protein targets. Molecular docking simulations help identify potential binding sites and interactions. Such studies aid in rational drug design and provide insights into its mechanism of action .
Material Science and Organic Synthesis
The compound’s unique structure may find applications in material science. Researchers can explore its use as a building block for novel polymers, supramolecular assemblies, or functional materials. Additionally, its synthetic accessibility allows for diverse modifications, enabling the creation of tailored derivatives for specific applications .
Environmental Chemistry
Understanding the compound’s fate in the environment is essential. Researchers can investigate its degradation pathways, persistence, and potential ecological impact. Analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), help detect and quantify its presence in water, soil, or air samples .
These applications highlight the versatility and scientific significance of 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide . Further research and interdisciplinary collaborations will unveil additional uses and enhance our understanding of this intriguing compound. If you need more information or have any other queries, feel free to ask! 😊
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-7-8-23-15-6-5-12(10-14(15)16(19)20)18-24(21,22)13-4-2-3-11(17)9-13/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYCNVQRLRRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)
![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)
![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)
![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)


![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)